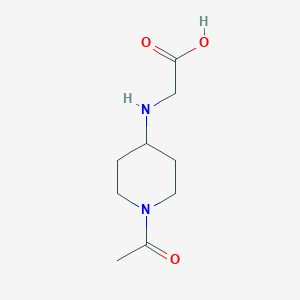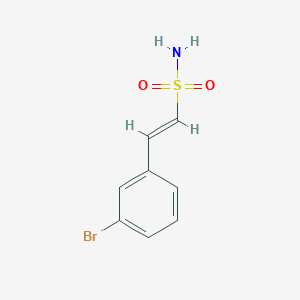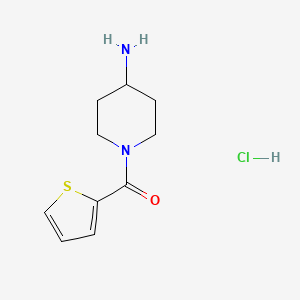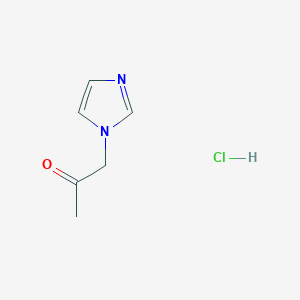
N-(2-Fluorobenzyl)ethanamine hydrochloride
描述
N-(2-Fluorobenzyl)ethanamine hydrochloride is a chemical compound with the CAS Number: 1158378-87-0 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of this compound is 189.66 . The InChI Code and InChI Key are used to represent the structure of the molecule .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 189.66 .作用机制
Target of Action
N-(2-Fluorobenzyl)ethanamine hydrochloride is a new psychoactive substance classified as a phenethylamine . It is a potent agonist of the serotonin 2A receptor (5-HT2AR) . The 5-HT2AR is a G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of mood and cognition .
Mode of Action
As an agonist of the 5-HT2AR, this compound binds to this receptor, mimicking the action of serotonin, a neurotransmitter. This binding activates the receptor, triggering a series of intracellular events that lead to the compound’s psychoactive effects .
Pharmacokinetics
The metabolic characteristics of this compound were investigated in human hepatocytes and human cDNA-expressed cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes . The compound was extensively metabolized into 33 metabolites via hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism of this compound was catalyzed by CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 enzymes .
Result of Action
Its classification as a phenethylamine and its agonistic action on the 5-ht2ar suggest that it may have psychoactive effects similar to other substances in this class .
实验室实验的优点和局限性
One of the main advantages of N-(2-Fluorobenzyl)ethanamine hydrochloride is its ease of synthesis and availability. This compound can be synthesized using simple and inexpensive reagents, making it a cost-effective starting material for the synthesis of novel compounds. However, this compound is a relatively new compound, and its pharmacological properties have not been fully characterized. Therefore, further studies are needed to fully understand its potential applications and limitations.
未来方向
There are several future directions for research on N-(2-Fluorobenzyl)ethanamine hydrochloride. One area of interest is the synthesis of novel derivatives of this compound that have potential therapeutic applications. Another area of interest is the characterization of the pharmacological properties of this compound and its derivatives. Further studies are also needed to fully understand the mechanism of action of this compound and its potential interactions with other receptors in the brain. Overall, this compound has significant potential for further research and development in the field of scientific research.
科学研究应用
N-(2-Fluorobenzyl)ethanamine hydrochloride has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a precursor for the synthesis of novel compounds that have potential therapeutic applications. This compound can be used as a starting material for the synthesis of various derivatives that can be tested for their pharmacological activities.
生化分析
Biochemical Properties
N-(2-Fluorobenzyl)ethanamine hydrochloride is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to be metabolized by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes . The nature of these interactions involves various biochemical reactions such as hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation .
Cellular Effects
The effects of this compound on cells are largely determined by its interactions with various biomolecules. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It can inhibit or activate enzymes, leading to alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 . These interactions can affect metabolic flux or metabolite levels.
属性
IUPAC Name |
N-[(2-fluorophenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-2-11-7-8-5-3-4-6-9(8)10;/h3-6,11H,2,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSHQFUAAGVHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B3214980.png)
![1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene](/img/structure/B3214988.png)


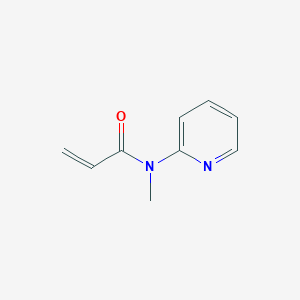
![Propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B3215019.png)
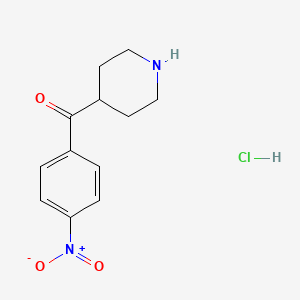
amine](/img/structure/B3215026.png)
